N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide
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Overview
Description
“N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 13097-06-8 . It has a molecular weight of 252.32 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The compound can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . Water has been found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis
The compound belongs to the triclinic space group P1 with two independent molecules (A and B) per asymmetric unit . In both molecules, the thiophene ring is disordered over two positions by a rotation of approximately 180 degrees .Chemical Reactions Analysis
The compound is synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is performed in water, which not only acts as a solvent but also participates in elementary chemical reactions at the molecular level and is capable of accelerating reactions acting as a catalyst .Physical and Chemical Properties Analysis
The compound has a melting point of 170-174°C . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Agent Synthesis : N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated their effectiveness as antimicrobial agents against various bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Applications
- Antitumor Activity : Various derivatives of this compound have been synthesized and screened for their antitumor properties. The compounds showed moderate antitumor activity against malignant tumor cells, with specific sensitivity observed in certain cancer cell lines, such as renal cancer cells (Horishny & Matiychuk, 2020).
Green Chemistry Applications
- Green Chemistry Synthesis : The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium adheres to green chemistry principles. This method provides an environmentally friendly approach with nearly quantitative yields (Horishny & Matiychuk, 2020).
Physicochemical and Drug Likeness Properties
- Physicochemical and Drug Likeness Evaluation : Studies on the physicochemical properties and drug likeness of derivatives of this compound have been conducted. This research helps in understanding the potential of these compounds as therapeutic agents (Horishny & Matiychuk, 2021).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is present in this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .
Mode of Action
It’s known that compounds with a similar structure can form hydrogen bonds with their targets, which may lead to changes in the target’s function .
Biochemical Pathways
Compounds with a similar structure have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Result of Action
Compounds with a similar structure have been found to exhibit a moderate activity against most human cancer cell lines .
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(6-16-8-4-2-1-3-5-8)12-13-10(15)7-18-11(13)17/h1-5H,6-7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWUPEPRENQSRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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